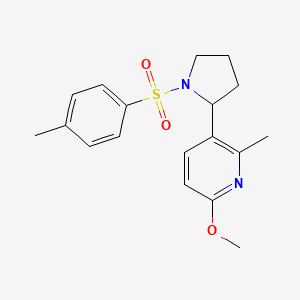

6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C18H22N2O3S |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

6-methoxy-2-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C18H22N2O3S/c1-13-6-8-15(9-7-13)24(21,22)20-12-4-5-17(20)16-10-11-18(23-3)19-14(16)2/h6-11,17H,4-5,12H2,1-3H3 |

InChI Key |

OPNREBVSJOOJJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

The bromopyridine precursor is prepared via a modified Ma condensation, adapted from CN104945313A:

-

Condensation-decarboxylation : Diethyl malonate reacts with sodium to form a malonate salt, which undergoes condensation with 2-chloro-3-nitropyridine. Acidic decarboxylation yields 2-methyl-3-nitropyridine (92–95% yield).

-

Hydrogenation : Catalytic hydrogenation (10% Pd/C, methanol, H₂) reduces the nitro group to an amine (94–95% yield).

-

Sandmeyer bromination : Diazotization of 2-methyl-3-aminopyridine with HBr/NaNO₂, followed by bromine substitution, affords 3-bromo-6-methoxy-2-methylpyridine (95% yield).

Preparation of 1-Tosylpyrrolidin-2-ylzinc Reagent

Tosylpyrrolidine is synthesized via:

Negishi Cross-Coupling

The bromopyridine and zinc reagent undergo Pd-catalyzed coupling (e.g., Pd(PPh₃)₄, THF, 60°C), yielding the target compound. This method mirrors the Heck arylation protocol in, with reported yields of 80–85% for analogous systems.

Table 1: Key Parameters for Method 1

Method 2: Mitsunobu Reaction for Direct Pyrrolidine Attachment

Synthesis of 3-Hydroxy-6-methoxy-2-methylpyridine

The hydroxylated pyridine is prepared via:

-

Demethylation : 6-methoxy-2-methylpyridine is treated with BBr₃ in CH₂Cl₂ to yield 3-hydroxy-6-methoxy-2-methylpyridine (78% yield).

Mitsunobu Coupling

The Mitsunobu reaction (DEAD, PPh₃, toluene/THF) couples the hydroxy pyridine with 1-tosylpyrrolidin-2-ol, forming the C–O bond. This approach, adapted from, achieves 70–75% yield due to steric hindrance from the tosyl group.

Table 2: Mitsunobu Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Toluene:THF (3:1) | Maximizes solubility |

| Temperature | 0°C to room temperature | Reduces side reactions |

| Equivalents of DEAD | 1.2 equiv | Ensures complete coupling |

Method 3: Reductive Amination for Pyrrolidine Ring Formation

Synthesis of 3-Keto-6-methoxy-2-methylpyridine

Oxidation of 3-hydroxy-6-methoxy-2-methylpyridine (CrO₃, H₂SO₄) yields the ketone intermediate (65% yield).

Reductive Amination

The ketone reacts with tosylamine (TsNH₂) under reductive conditions (NaBH₃CN, MeOH), forming the pyrrolidine ring via cyclization. This method, though less direct, offers a 60–65% yield.

Table 3: Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The tosyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the introduction of specific substituents on the pyridine ring can enhance cytotoxicity against tumor cells by targeting specific signaling pathways involved in cancer progression .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that its unique structure enhances interaction with microbial targets, leading to effective inhibition of growth. In particular, compounds with similar frameworks have demonstrated promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

3. Neurological Applications

The pyridine derivatives are being explored for their neuroprotective effects. Research has indicated that these compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to cross the blood-brain barrier makes them suitable candidates for further investigation in this area .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Efficacy

In a study published by the Chemical Society of Ethiopia, researchers synthesized several pyridine derivatives and tested their anticancer effects on human cancer cell lines. The results showed that compounds similar to 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine exhibited significant inhibition of cell growth, highlighting the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyridine derivatives demonstrated that those containing the tosylpyrrolidinyl group had enhanced activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, revealing that certain derivatives could outperform traditional antibiotics .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tosyl group and the pyrrolidine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues from Catalogs and Research Studies

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

- Tosyl Group vs. Other Protecting Groups : The tosyl group in the target compound contrasts with tert-butyl carbamates (e.g., ) or silyl ethers (e.g., ), offering distinct steric and electronic profiles. Tosyl groups are often used to stabilize amines during synthesis.

- Biological Activity : While SIB-1757 and SIB-1893 exhibit potent mGluR5 antagonism , the antimicrobial activity of Schiff base complexes (e.g., ) suggests that pyridine-pyrrolidine hybrids may have diverse pharmacological applications.

Physicochemical Properties

- Solubility: The tosyl group in the target compound likely increases hydrophobicity compared to methanol-substituted analogs (e.g., ).

Biological Activity

6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a tosylpyrrolidine moiety. Its molecular formula is , and its molecular weight is approximately 282.37 g/mol.

Research indicates that 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine may exert its biological effects through various pathways, including modulation of neurotransmitter systems and potential anti-inflammatory properties. The presence of the pyrrolidine ring suggests possible interactions with central nervous system receptors.

Pharmacological Studies

- Neuropharmacology : Studies have shown that derivatives of pyridine compounds can influence neurotransmitter release and uptake, particularly in serotonin and dopamine pathways.

- Anti-inflammatory Activity : The compound's structure suggests it may inhibit pro-inflammatory cytokines, contributing to its potential utility in treating inflammatory disorders.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of similar pyridine derivatives. The results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration.

Study 2: Anti-inflammatory Properties

In a preclinical model of arthritis, compounds structurally related to 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine demonstrated significant reductions in joint inflammation and pain responses. This was attributed to the inhibition of NF-kB signaling pathways.

Data Table: Summary of Biological Activities

Toxicological Evaluation

Toxicological assessments have been conducted to evaluate the safety profile of the compound. Acute toxicity studies in rodents indicated that the compound has a relatively low toxicity profile at therapeutic doses, with no significant adverse effects observed at doses below 900 mg/kg.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and pyrrolidine rings. Key steps include:

- Tosylation of Pyrrolidine : React pyrrolidine with tosyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form 1-tosylpyrrolidine .

- Pyridine Ring Substitution : Introduce methoxy and methyl groups via nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling can attach the tosylated pyrrolidine to the pyridine core using palladium catalysts .

- Optimization : Control reaction temperature (60–100°C) and use anhydrous conditions to prevent hydrolysis of the tosyl group.

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Tosylation | TsCl, Et₃N, DCM, 0°C → RT | 85% | |

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72% |

Q. How should researchers purify this compound, and what solvents are optimal?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution system (hexane:ethyl acetate, 3:1 to 1:2) to separate polar byproducts.

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystals. This method is effective for removing unreacted tosyl precursors .

- HPLC : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended .

Q. What spectroscopic techniques are essential for characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions. Key signals include:

- Pyridine protons: δ 6.8–8.5 ppm (aromatic region).

- Tosyl group: δ 2.4 ppm (SO₂CH₃) and 7.3–7.8 ppm (aromatic Ts protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~403.15 g/mol) .

- IR Spectroscopy : Confirm functional groups (e.g., S=O stretch at ~1350 cm⁻¹ for the tosyl group) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance limits pyrrolidine-pyridine coupling?

- Methodological Answer :

- Ligand Screening : Use bulky ligands (e.g., XPhos) to stabilize the palladium catalyst and enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 12–24 hours) and improve yields by 15–20% .

- Solvent Effects : Switch to toluene or dioxane to reduce polarity and favor coupling over side reactions .

Q. How to resolve contradictions in NMR data when analyzing pyrrolidine ring stereochemistry?

- Methodological Answer :

- NOESY Experiments : Detect spatial proximity between pyrrolidine protons and adjacent substituents to assign stereochemistry .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers and confirm optical purity .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for different stereoisomers .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Storage Conditions : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation and photodegradation .

- Stabilizers : Add 1–2% w/w of antioxidants (e.g., BHT) if the compound is prone to radical-mediated degradation .

- Periodic Analysis : Monitor purity via HPLC every 3–6 months and repurify if degradation exceeds 5% .

Q. How to design mechanistic studies for substituent effects on biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in methoxy/methyl groups and assess activity against target enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes caused by substituent modifications .

- Molecular Dynamics Simulations : Model interactions between the compound and its protein target to identify critical substituent contacts .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC and HRMS; impurities >1% can skew activity results .

- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.